

# A Comparative Guide to Clinical Candidates Targeting Casein Kinase $1\alpha$ (CSNK $1\alpha$ )

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BAY-204   |           |
| Cat. No.:            | B15544980 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Casein Kinase  $1\alpha$  (CSNK1 $\alpha$ ), a serine/threonine kinase, has emerged as a compelling therapeutic target in oncology, particularly in hematological malignancies. Its pivotal role in regulating key signaling pathways, including p53 tumor suppression and Wnt/ $\beta$ -catenin signaling, has spurred the development of novel inhibitors. This guide provides a comparative analysis of publicly disclosed clinical candidates targeting CSNK1 $\alpha$ , with a focus on their mechanism of action, preclinical and clinical data, and the experimental methodologies employed in their evaluation.

## **Clinical Candidate Overview**

Currently, the clinical landscape of CSNK1 $\alpha$ -targeted therapies is led by a multi-kinase inhibitor, BTX-A51, with other promising candidates, BMS-986397 and GLB-001, in early-stage clinical development. These agents, while all targeting CSNK1 $\alpha$ , exhibit distinct mechanisms of action.



| Feature             | BTX-A51                                                                                                                                                     | BMS-986397 (CC-<br>91633)                                           | GLB-001                              |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------|--------------------------------------|
| Mechanism of Action | Multi-kinase inhibitor<br>(CSNK1α, CDK7,<br>CDK9)                                                                                                           | Molecular glue<br>degrader of CSNK1α<br>(via Cereblon E3<br>ligase) | Molecular glue<br>degrader of CSNK1α |
| Developer           | BioTheryX / Edgewood Oncology                                                                                                                               | Bristol Myers Squibb                                                | GluBio Therapeutics                  |
| Clinical Trial ID   | NCT04243785,<br>NCT04872166                                                                                                                                 | NCT04951778                                                         | NCT06146257                          |
| Indications         | Relapsed/Refractory Acute Myeloid Leukemia (R/R AML), High-Risk Myelodysplastic Syndromes (HR- MDS), Solid Tumors (including Liposarcoma and Breast Cancer) | R/R AML, R/R HR-<br>MDS                                             | R/R AML, R/R HR-<br>MDS              |
| Development Phase   | Phase 1/2                                                                                                                                                   | Phase 1                                                             | Phase 1                              |

# Preclinical and Clinical Data Summary BTX-A51

BTX-A51 has demonstrated promising anti-leukemic activity in both preclinical models and early-phase clinical trials.[1][2][3]

Clinical Efficacy in R/R AML and HR-MDS (NCT04243785/NCT04872166):



| Parameter                                         | Value                   |
|---------------------------------------------------|-------------------------|
| Overall Response Rate (CR/CRi)                    | 10% (3/30 patients)[4]  |
| CR/CRi in RUNX1-mutated patients (at doses ≥11mg) | 30%[1][3]               |
| Median Duration of Response                       | ~1.5 - 1.9 months[3][4] |

## Clinical Safety in R/R AML and HR-MDS:

The most common treatment-emergent adverse events (TEAEs) of any grade were nausea (67%), emesis (63%), hypokalemia (53%), and diarrhea (40%).[1] Grade 3 or higher TEAEs included anemia, febrile neutropenia, and decreased platelet count.[4] Dose-limiting toxicities (DLTs) observed were grade 3 hepatic failure and grade 3 alkaline phosphatase elevation.[4]

### **Preclinical Activity:**

In preclinical models of liposarcoma, BTX-A51 was shown to reduce MDM2 overexpression and induce p53 expression, leading to apoptosis.[5][6][7] It also demonstrated efficacy in patient-derived xenograft (PDX) models of liposarcoma.[5][7]

# BMS-986397 (CC-91633)

BMS-986397 is a first-in-class molecular glue degrader that selectively targets CSNK1 $\alpha$  for proteasomal degradation via the Cereblon (CRBN) E3 ubiquitin ligase.[8][9][10]

### **Preclinical Activity:**

Preclinical studies have shown that BMS-986397 induces rapid apoptosis and cell cycle arrest in TP53 wild-type AML cells.[9] Its anti-leukemic activity is dependent on CRBN, CSNK1α, and p53.[11] Combination studies in preclinical AML models have demonstrated synergistic or additive effects with venetoclax and/or azacitidine.[12]

#### Clinical Data:

A Phase 1 clinical trial (NCT04951778) is currently ongoing to evaluate the safety, tolerability, and preliminary efficacy of BMS-986397 in patients with R/R AML or R/R HR-MDS.[13][14][15]



As of the current date, no clinical data from this trial have been publicly disclosed.

## **GLB-001**

GLB-001 is another orally bioavailable molecular glue degrader of CSNK1 $\alpha$ .[16]

Mechanism of Action:

Similar to BMS-986397, GLB-001 facilitates the interaction between CSNK1 $\alpha$  and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CSNK1 $\alpha$ .[16] This leads to the activation of p53-mediated pathways.[16]

#### Clinical Data:

A first-in-human, Phase 1 clinical trial (NCT06146257) is currently recruiting patients with R/R AML or R/R HR-MDS to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of GLB-001.[17][18][19][20][21] No clinical data are available at this time.

# Signaling Pathways and Mechanism of Action

CSNK1 $\alpha$  plays a crucial role in two major signaling pathways implicated in cancer: the p53 tumor suppressor pathway and the Wnt/ $\beta$ -catenin signaling pathway.

## CSNK1α in the p53 Signaling Pathway

CSNK1α can negatively regulate p53 by phosphorylating MDMX, which enhances its binding to p53, and by forming a complex with MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[16] Inhibition or degradation of CSNK1α disrupts these interactions, leading to p53 stabilization and activation. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.









Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Phase I first-in-human dose escalation study of the oral casein kinase 1α and cyclin dependent kinase 7/9 inhibitor BTX A51 in advanced MDS and AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I First-in-Human Dose Escalation Study of the oral Casein Kinase 1α and Cyclin Dependent Kinase 7/9 inhibitor BTX-A51 in advanced MDS and AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]



- 4. ascopubs.org [ascopubs.org]
- 5. Edgewood Oncology Announces Positive Efficacy Data From Investigator-Sponsored Study of BTX-A51 in Preclinical Models of Liposarcoma — Edgewood Oncology [edgewoodoncology.com]
- 6. Promising Results for BTX-A51 in Liposarcoma Models: Edgewood Oncology's Trial Findings [synapse.patsnap.com]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 American Chemical Society [acs.digitellinc.com]
- 11. Paper: BMS-986397, a First-in-Class Molecular Glue Degrader of Casein Kinase 1α (CK1α) for the Treatment of Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS) Harboring Functional TP53 [ash.confex.com]
- 12. Paper: Synergistic Activity of BMS-986397, a First-in-Class a Cereblon (CRBN) E3
  Ligase Modulator (CELMoD) Targeting Casein Kinase 1α (CK1α), in Combination with
  Venetoclax and/or Azacitidine in Preclinical Models of Acute Myeloid Leukemia (AML)
  [ash.confex.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Study to Evaluate Safety and Tolerability of CC-91633 (BMS-986397) in Participants With Relapsed or Refractory Acute Myeloid Leukemia or Relapsed or Refractory Higher-Risk Myelodysplastic Syndromes | BMS Clinical Trials [bmsclinicaltrials.com]
- 15. Study to Evaluate Safety and Tolerability of CC-91633 (BMS-986397) in Participants With Relapsed or Refractory Acute Myeloid Leukemia or Relapsed or Refractory Higher-Risk Myelodysplastic Syndromes | BMS Study Connect [bmsstudyconnect.com]
- 16. Facebook [cancer.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Trial Summary | NMDP<sup>SM</sup> CTSS [ctsearchsupport.org]
- 19. mskcc.sparkcures.pro [mskcc.sparkcures.pro]
- 20. A Study of GLB-001 in Patients With Relapsed or Refractory Acute Myeloid Leukemia or Relapsed or Refractory Higher Risk Myelodysplastic Syndromes [clin.larvol.com]



- 21. A First-in-Human FIH, Phase 1, Multicenter, Open-label, Dose Escalation and Expansion Study to Evaluate the Safety, Pharmacokinetics, Pharmacodynamics and Preliminary Efficacy of Orally Administered GLB-001 in Patients with Refractory or Relapsed Acute Myeloid Leukemia R/R AML or Refractory or Relapsed Higher-risk Myelodysplastic Syndromes R/R HR-MDS [kucancercenter.org]
- To cite this document: BenchChem. [A Comparative Guide to Clinical Candidates Targeting Casein Kinase 1α (CSNK1α)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544980#review-of-clinical-candidates-targeting-csnk1]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com